

A Comparative Analysis of PBA-1105b and Other Targeted Protein Degradation Technologies

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Compound of Interest

Compound Name: PBA-1105b

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This guide provides a comprehensive comparison of **PBA-1105b**, an AUTophagy-Targeting Chimera (AUTOTAC), against other leading targeted protein degradation (TPD) technologies. Designed for researchers, scientists, and drug development professionals, this document outlines the performance, mechanisms, and experimental protocols associated with these innovative therapeutic modalities.

Targeted protein degradation has emerged as a revolutionary strategy in drug discovery, offering the potential to eliminate disease-causing proteins that are often considered "undruggable" by traditional small-molecule inhibitors. This is achieved by hijacking the cell's natural protein disposal systems: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. **PBA-1105b** represents a novel approach within this field, leveraging the autophagy-lysosome pathway to selectively clear aggregation-prone mutant proteins.

Executive Summary of Comparative Performance

The landscape of TPD is diverse, with technologies broadly categorized by the cellular degradation machinery they employ. Proteolysis-targeting chimeras (PROTACs) and molecular glues utilize the UPS, while lysosome-targeting chimeras (LYTACs), autophagosome-tethering compounds (ATTECs), and AUTOTACs like **PBA-1105b** harness the lysosomal pathway.

PBA-1105b has been shown to induce the degradation of the aggregation-prone mutant desmin L385P, a protein implicated in desminopathies, in a concentration-dependent manner,

while sparing the wild-type version of the protein.^[1] While specific DC50 and Dmax values for **PBA-1105b** are detailed in supplementary materials of the primary research, data from closely related AUTOTACs demonstrate the high potency of this technology class. For instance, PBA-1105, a related compound, induces the degradation of mutant tau protein with a half-maximal degradation concentration (DC50) in the low nanomolar range (~1–10 nM).^[1] Another AUTOTAC, Anle138b-F105, targets mutant tau for degradation with a DC50 of approximately 3 nM.^[1]

In comparison, PROTACs have shown a wide range of potencies depending on the target protein and specific design. For example, some PROTACs targeting the androgen receptor (AR) have achieved DC50 values between 0.2-1 nM, while others targeting Bruton's tyrosine kinase (BTK) have DC50 values around 7.9 nM.^[1] Degradors of the BET protein BRD4 have exhibited DC50 values from sub-nanomolar to the mid-micromolar range.^[1]

Lysosomal targeting technologies other than AUTOTACs have also demonstrated potent degradation. Certain ATTECs have been shown to reduce mutant huntingtin (mHTT) protein levels at nanomolar concentrations in cellular models.^[1] LYTACs, which target extracellular and membrane proteins, have been reported to achieve significant degradation, with one example showing over 70% reduction of the target protein EGFR.^[1]

Data Presentation: Quantitative Performance of TPD Technologies

The following tables summarize the performance of **PBA-1105b**'s technology class (AUTOTACs) and other major TPD platforms based on publicly available data.

AUTOTAC Technology	Target Protein	Degrader	Cell Line	DC50	Dmax	Reference
PBA-1105b	Mutant Desmin L385P	PBA-1105b	HEK293T	Data in Supp. Fig.	Data in Supp. Fig.	Ji et al., Nat. Commun. 2022
PBA-1105	Mutant Tau (P301L)	PBA-1105	SH-SY5Y	~1-10 nM	>87.5%	Ji et al., Nat. Commun. 2022
Anle138b-F105	Mutant Tau (P301L)	Anle138b-F105	SH-SY5Y	~3 nM	>80%	Ji et al., Nat. Commun. 2022
PHTPP-1304	Estrogen Receptor β (ER β)	PHTPP-1304	HEK299T	~2 nM	>95%	Ji et al., Nat. Commun. 2022
Vinclozolin M2-2204	Androgen Receptor (AR)	Vinclozolin M2-2204	LNCaP	~200 nM	>90%	Ji et al., Nat. Commun. 2022

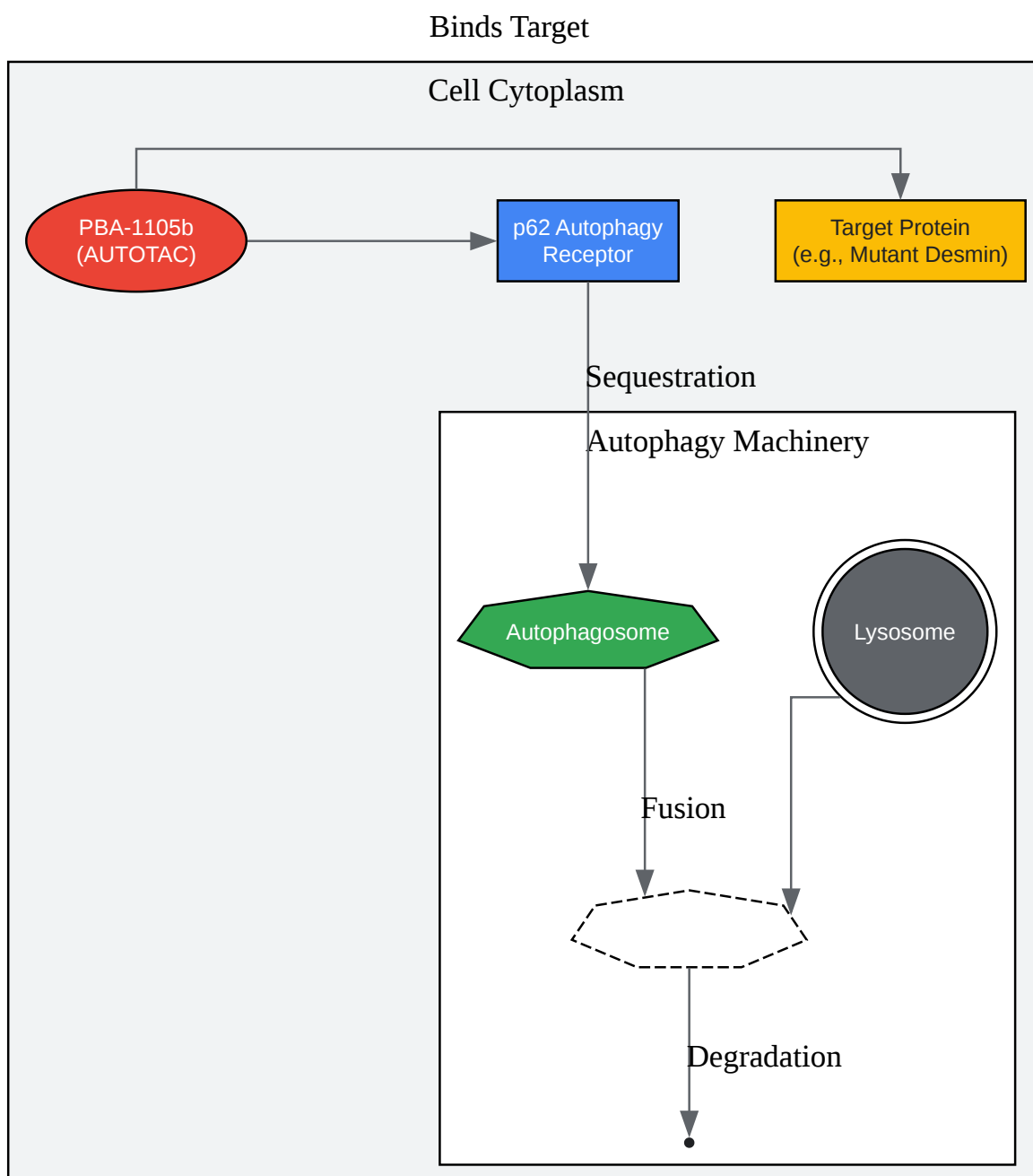
Other TPD Technologies	Technology Class	Target Protein	Degrader Example	DC50	Dmax	Reference
PROTAC	Proteasome-Targeting	Androgen Receptor (AR)	ARD-266	0.2-1 nM	N/A	Buhimschi et al., 2021
PROTAC	Proteasome-Targeting	BTK (C481S mutant)	MT-802	Low nanomolar	>99%	Buhimschi et al., 2021
PROTAC	Proteasome-Targeting	BRD4	ARV-825	<1 nM	~100%	Lu et al., 2015
PROTAC	Proteasome-Targeting	EGFR (mutant)	Compound 3	36.51 nM	N/A	Li et al., 2021
LYTAC (GLTAC)	Lysosome-Targeting	PD-L1	WP0	0.38 μ M	83%	He et al., 2025
ATTEC	Lysosome-Targeting	mHTT	AN2	75 nM (48h)	34%	Li et al., 2019
ATTEC	Lysosome-Targeting	PDE δ	12c	1.7 μ M	85%	Bao et al., 2022
Molecular Glue	Proteasome-Targeting	IKZF2	PVTX-405	0.7 nM	91%	MedChem Express
Molecular Glue	Proteasome-Targeting	GSPT1/2	SJ6986	2.1 nM	99%	MedChem Express

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of these technologies dictate their target scope and therapeutic potential.

PBA-1105b and AUTOTAC Technology: AUTOTACs are bifunctional molecules that recruit the autophagy receptor protein p62 to a target protein. This induced proximity triggers the self-oligomerization of p62, leading to the sequestration of the target protein into an

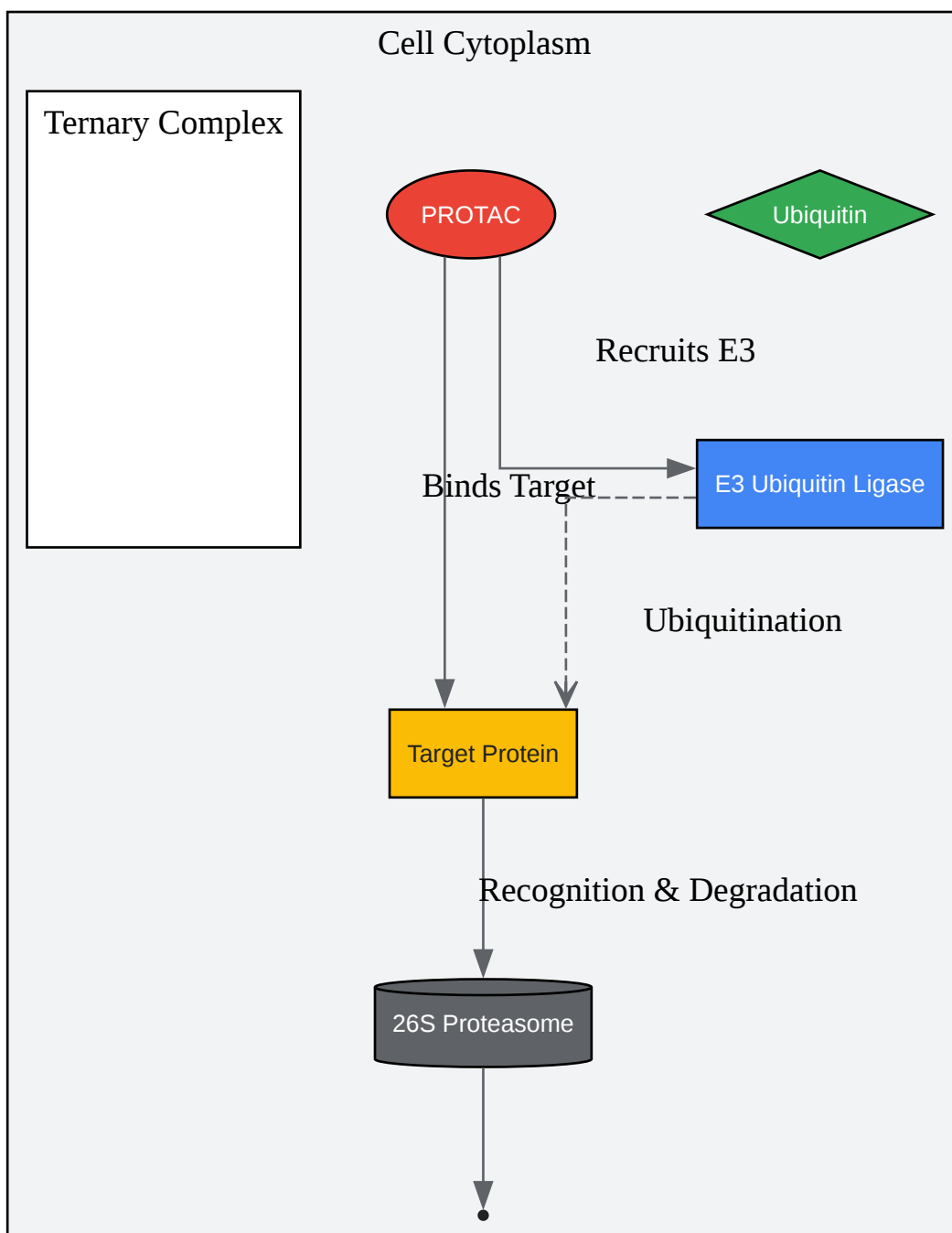
autophagosome. The autophagosome then fuses with a lysosome, resulting in the degradation of its contents. This mechanism is particularly suited for degrading aggregated or misfolded proteins that are often resistant to the proteasome.



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Caption: Mechanism of **PBA-1105b** (AUTOTAC) mediated protein degradation.

PROTAC Technology: PROTACs are heterobifunctional molecules that link a target protein to an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the poly-ubiquitination of the target protein. The ubiquitinated protein is then recognized and degraded by the 26S proteasome.

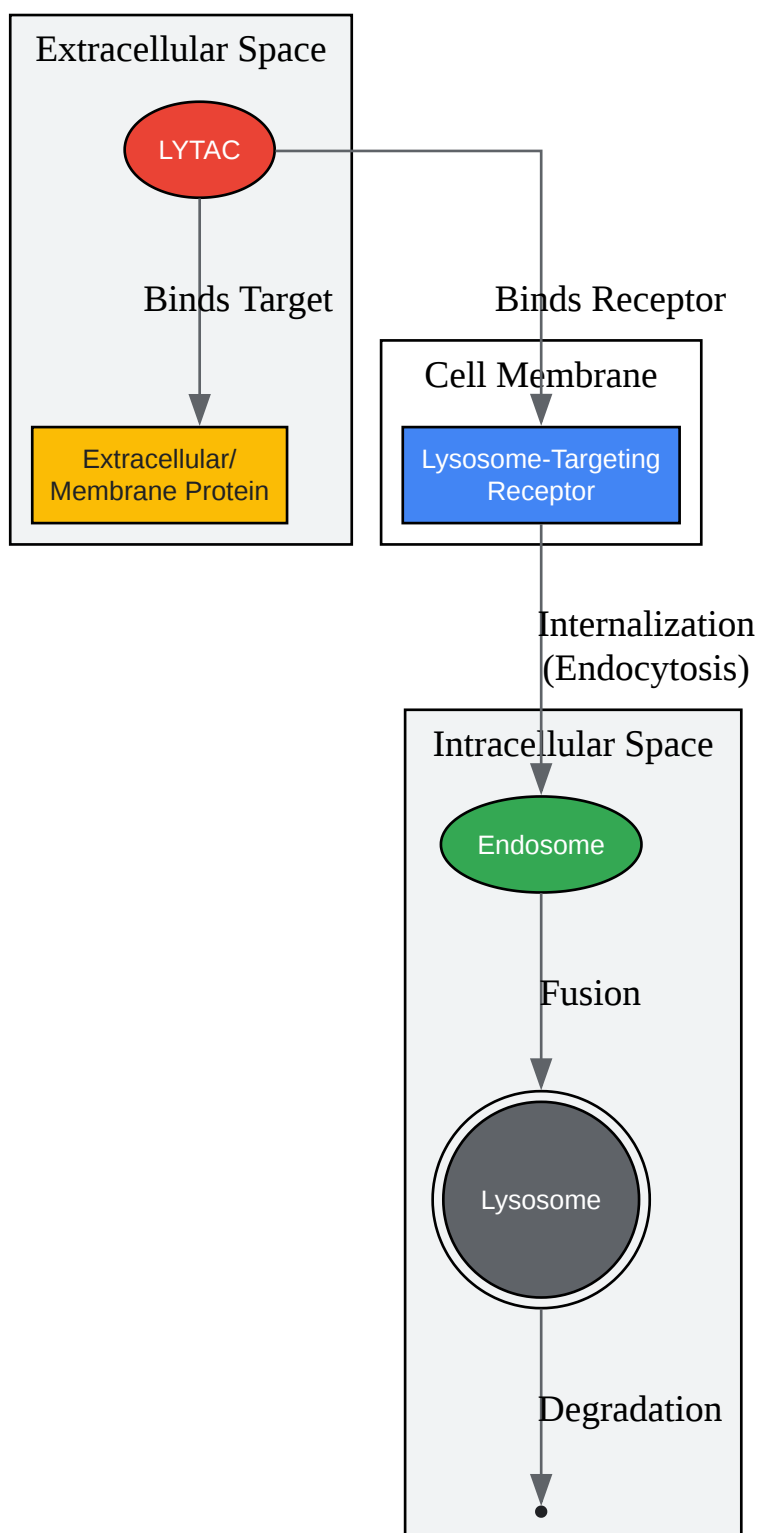


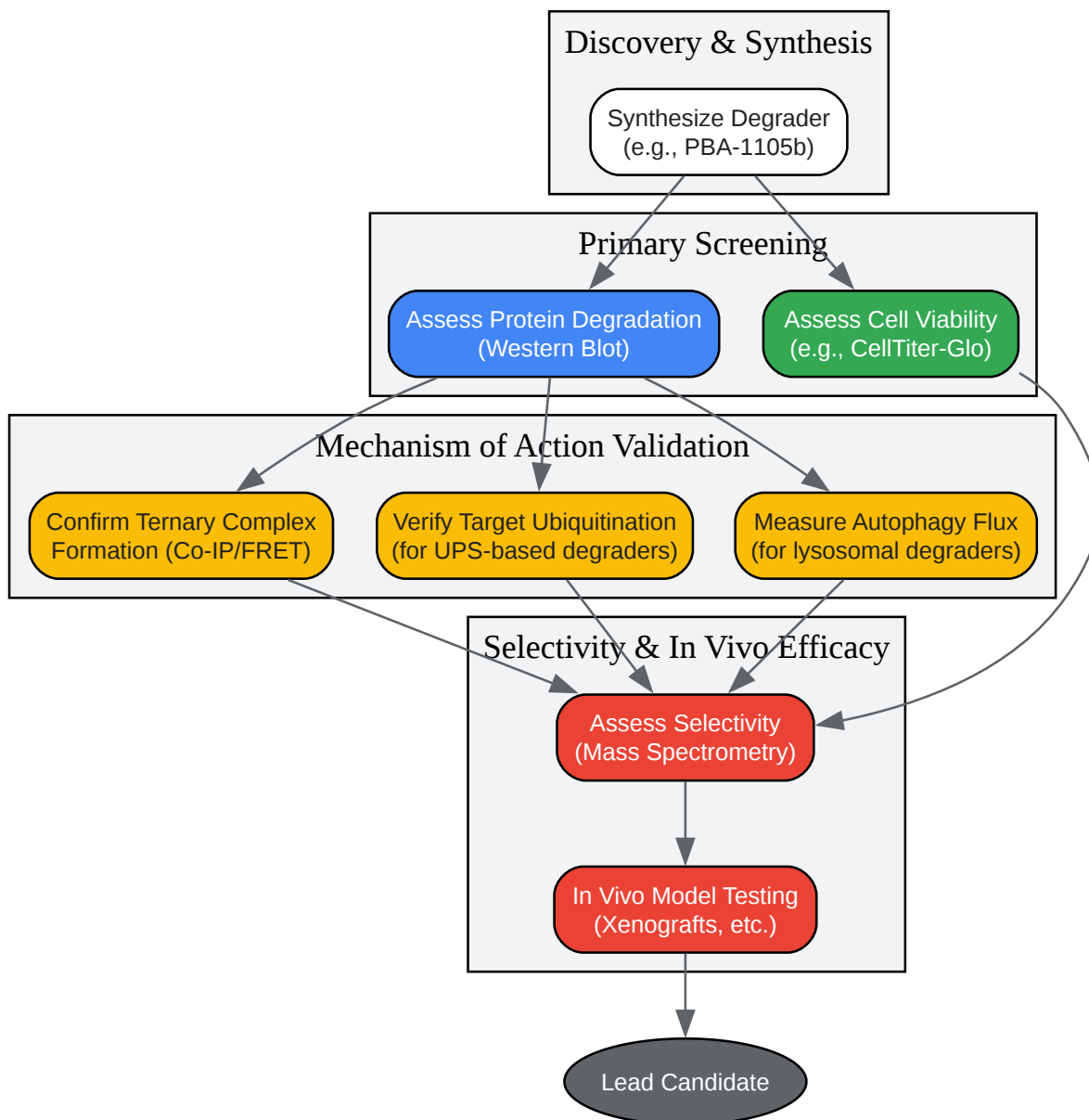
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Caption: Mechanism of PROTAC mediated protein degradation.

LYTAC Technology: LYTACs target extracellular and membrane-bound proteins for lysosomal degradation. They are bifunctional molecules that bind to both a cell-surface lysosome-shuttling

receptor and the target protein. This complex is then internalized via endocytosis and trafficked to the lysosome for degradation.





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References

- 1. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
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